molecular formula C22H21FN8O4 B13854363 Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate

Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate

Cat. No.: B13854363
M. Wt: 480.5 g/mol
InChI Key: WGWCRHLFLDCWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a fluorobenzyl group, and a pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the reaction of appropriate hydrazines with pyridine derivatives under controlled conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the fluorobenzyl group is introduced to the pyrazolo[3,4-b]pyridine core.

    Formation of the Pyrimidine Moiety: This involves the cyclization reaction of suitable precursors to form the pyrimidine ring.

    Final Coupling and Methylation: The final step involves coupling the intermediate with methyl carbamate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H21FN8O4

Molecular Weight

480.5 g/mol

IUPAC Name

methyl N-[4-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-6-(methoxycarbonylamino)pyrimidin-5-yl]-N-methylcarbamate

InChI

InChI=1S/C22H21FN8O4/c1-30(22(33)35-3)16-17(24)26-18(27-19(16)28-21(32)34-2)15-13-8-6-10-25-20(13)31(29-15)11-12-7-4-5-9-14(12)23/h4-10H,11H2,1-3H3,(H3,24,26,27,28,32)

InChI Key

WGWCRHLFLDCWHI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=C(N=C1NC(=O)OC)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.